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Compound of Interest

Compound Name: 2-Thiopheneethanol

Cat. No.: B144495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Thiopheneethanol (CAS No: 5402-55-1), a key intermediate in the synthesis of
pharmaceuticals such as the antithrombotic agent Clopidogrel. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
offering a foundational resource for compound verification and methodological replication.

Core Spectroscopic Data

The structural identity and purity of 2-Thiopheneethanol are confirmed through the
complementary techniques of NMR, IR, and MS. The quantitative data from these analyses are
summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of 2-
Thiopheneethanol. Spectra were acquired in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 2-Thiopheneethanol
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.20 m 1H - H-5 (Thiophene)
6.99 m 1H - H-3 (Thiophene)
6.90 m 1H - H-4 (Thiophene)
3.85 t 2H 6.2 -CH20H
3.02 t 2H 6.2 -CH2CH20H

Data sourced from a 400 MHz spectrum in CDCls.[1]

Table 2: 13C NMR Spectroscopic Data for 2-Thiopheneethanol

Chemical Shift (6) ppm Assignment
140.5 C-2 (Thiophene)
127.0 C-5 (Thiophene)
125.8 C-3 (Thiophene)
124.0 C-4 (Thiophene)
63.4 -CH20H

33.3 -CH2CH20H

Data sourced from a 100 MHz spectrum in CDCls.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within the molecule by their
characteristic vibrational frequencies. The spectrum of 2-Thiopheneethanol was obtained from
a neat sample.

Table 3: Infrared (IR) Spectroscopic Data for 2-Thiopheneethanol

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiopheneethanol
https://www.benchchem.com/product/b144495?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiopheneethanol
https://www.benchchem.com/product/b144495?utm_src=pdf-body
https://www.benchchem.com/product/b144495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3350-3200 Strong, Broad O-H stretch (Alcohol)
3100-3000 Medium =C-H stretch (Aromatic)
2960-2850 Medium -C-H stretch (Aliphatic)
1500-1400 Medium C=C stretch (in-ring, Aromatic)
1250-1000 Strong C-O stretch (Alcohol)

~700 Strong C-S stretch (Thiophene ring)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) was employed to determine the mass-to-
charge ratio of the molecular ion and its fragmentation patterns, thereby confirming the
molecular weight of 2-Thiopheneethanol.[2]

Table 4: Mass Spectrometry Data for 2-Thiopheneethanol

m/z Ratio Relative Intensity (%) Assignment

128 30 [M]* (Molecular lon)
97 100 [M - CH20H]*

110 5 [M - H20]*

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic
data. The methodologies provided below are representative of standard analytical practices.

Protocol 1: NMR Spectroscopy

» Sample Preparation: Approximately 10-20 mg of 2-Thiopheneethanol for *H NMR (or 20-50
mg for 13C NMR) is dissolved in about 0.7 mL of deuterated chloroform (CDCIsz) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: The solution is transferred into a 5 mm NMR tube.

Instrumentation: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).

Acquisition: Data is acquired at room temperature. For 1H NMR, 16-32 scans are typically
collected, while 13C NMR may require several hundred to a few thousand scans for adequate
signal-to-noise.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are
referenced to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy

Sample Preparation: For analysis as a neat liquid, a single drop of 2-Thiopheneethanol is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory
of an FTIR spectrometer.

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

Acquisition: Data is collected over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm~1.

Processing: A background spectrum of the clean ATR crystal is subtracted from the sample
spectrum to correct for atmospheric H20 and CO2 absorptions.

Protocol 3: Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-Thiopheneethanol is prepared in a volatile
solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source is used.

GC Separation: The sample is injected into the GC, where it is vaporized and travels through
a capillary column (e.g., a 30m DB-5ms), separating it from impurities.
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« lonization: As the compound elutes from the GC column, it enters the EI source of the MS,
where it is bombarded with 70 eV electrons. This results in the formation of the positively
charged molecular ion ([M]*) and various fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge (m/z) ratio.

» Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 2-Thiopheneethanol.
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Workflow for the Spectroscopic Analysis of 2-Thiopheneethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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